Lipophilicity Advantage vs. Non-Fluorinated Analog
3-(4-Fluorophenyl)butanoic acid exhibits a predicted LogP of 2.40, whereas its non-fluorinated analog 3-phenylbutanoic acid has an estimated LogP of approximately 1.85 . The 0.55 unit increase in LogP corresponds to an estimated 3.5-fold greater partition into octanol, indicating enhanced lipophilicity that may improve membrane permeability and metabolic stability in drug-like scaffolds [1]. This lipophilicity difference is consistent with the known effect of para-fluorine substitution on phenylalkanoic acids [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.40 (predicted) |
| Comparator Or Baseline | 3-Phenylbutanoic acid: LogP ≈ 1.85 (estimated) |
| Quantified Difference | ΔLogP = +0.55 (~3.5-fold octanol partition increase) |
| Conditions | ACD/Labs Percepta prediction; octanol-water partition coefficient |
Why This Matters
Procurement of the fluorinated analog is essential for projects requiring specific lipophilicity to optimize passive permeability and target engagement in medicinal chemistry campaigns.
- [1] ChemBase. 3-(4-Fluorophenyl)butanoic acid. Available at: http://www.chembase.cn/molecule-261981.html (accessed 2025). View Source
- [2] Böhm, H.J., et al. (2004) 'Fluorine in Medicinal Chemistry', ChemBioChem, 5(5), pp. 637-643. DOI: 10.1002/cbic.200301023. View Source
